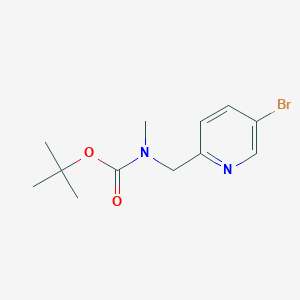![molecular formula C12H19N3O B8061238 4-(((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)-3,5-dimethylisoxazole](/img/structure/B8061238.png)
4-(((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)-3,5-dimethylisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)-3,5-dimethylisoxazole is a unique organic compound characterized by its hexahydropyrrolo and dimethylisoxazole moieties
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 4-(((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)-3,5-dimethylisoxazole involves multiple steps. The initial step generally includes the preparation of the hexahydropyrrolo[3,4-c]pyrrol core, which is typically achieved through cyclization reactions. Subsequently, the introduction of the isoxazole ring is carried out through nitrile oxide cycloaddition reactions. Specific reaction conditions may vary, but they often require controlled temperatures and specialized reagents to ensure the desired structural formation.
Industrial Production Methods: : For large-scale production, optimization of the synthetic route is crucial. This often involves the use of scalable reagents and catalysts to ensure high yields and purity. Continuous flow synthesis and other modern techniques might be employed to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions: : This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: : The products formed from these reactions can vary, but they often include derivatives with modified functional groups, potentially enhancing the compound's properties or leading to new compounds with unique characteristics.
科学的研究の応用
4-(((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)-3,5-dimethylisoxazole has diverse applications in scientific research:
Chemistry: : It serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction mechanisms and synthetic pathways.
Biology: : In biological research, this compound might be investigated for its potential bioactive properties. Its structural motifs are of interest for drug discovery and development, particularly in the search for new therapeutic agents.
Medicine: : The potential medicinal applications could include its use as a lead compound for the development of drugs targeting specific molecular pathways or diseases.
Industry: : Industrially, this compound could be utilized in the development of specialty chemicals and advanced materials, particularly those requiring specific chemical and physical properties.
作用機序
The mechanism by which 4-(((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)-3,5-dimethylisoxazole exerts its effects depends on its interaction with molecular targets:
Molecular Targets and Pathways: : This compound may interact with various enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary depending on the specific application, but it often involves binding to active sites or modulating the activity of target proteins.
類似化合物との比較
Comparison with Other Similar Compounds: : Compared to other compounds with similar structures, 4-(((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)-3,5-dimethylisoxazole stands out due to its unique combination of functional groups and stereochemistry. This uniqueness can confer distinct chemical and biological properties, making it particularly valuable for certain applications.
List of Similar Compounds: : Similar compounds might include other hexahydropyrrolo[3,4-c]pyrrol derivatives or dimethylisoxazole-containing molecules, each with their own set of properties and potential uses. The exact list would depend on the specific context of the comparison, such as their intended use or chemical behavior.
And there you have it! A detailed dive into this compound. Quite a mouthful, but fascinating, nonetheless. Anything more you need on this?
特性
IUPAC Name |
4-[[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]methyl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-8-12(9(2)16-14-8)7-15-5-10-3-13-4-11(10)6-15/h10-11,13H,3-7H2,1-2H3/t10-,11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBNMHQFDAVMGH-PHIMTYICSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CC3CNCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)CN2C[C@H]3CNC[C@H]3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl (2R)-2-[(piperidin-4-yl)formamido]propanoate](/img/structure/B8061194.png)
![Pyridin-3-yl(3,9-diazaspiro[5.5]undecan-3-yl)methanone](/img/structure/B8061196.png)
![Cyclopentyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B8061217.png)
![((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(2-methylfuran-3-yl)methanone](/img/structure/B8061221.png)
![((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(3-methylfuran-2-yl)methanone](/img/structure/B8061222.png)
![2-Ethyl-1-((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)butan-1-one](/img/structure/B8061223.png)
![(3AR,6aS)-2-(butylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B8061230.png)
![cis-2-((1-Methyl-1H-pyrazol-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B8061232.png)
![(3AR,6aS)-2-(pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B8061248.png)
![(3AR,6aS)-2-phenethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B8061264.png)
![1-ethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B8061269.png)
